5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide

Description

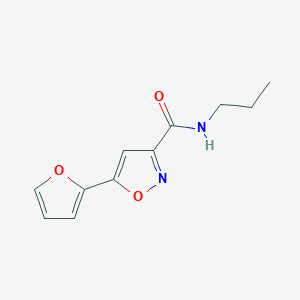

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide (CAS: 907989-92-8) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and an N-propyl carboxamide moiety at position 3. Its molecular formula is C11H12N2O3 (molecular weight: 220.23 g/mol). This compound is commercially available for research purposes, with applications in medicinal chemistry and drug discovery, though its specific biological targets remain less documented compared to structurally related analogs .

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-5-12-11(14)8-7-10(16-13-8)9-4-3-6-15-9/h3-4,6-7H,2,5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPQPLLRIIZLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a furan ring, an oxazole moiety, and a carboxamide group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This configuration is believed to influence its interaction with biological targets, enhancing its pharmacological potential.

Research indicates that this compound exhibits significant activity as an agonist of the Wnt/β-catenin signaling pathway. This pathway is crucial for regulating various cellular processes such as proliferation, differentiation, and apoptosis. Compounds that modulate this pathway are being investigated for their therapeutic applications in cancer and neurodegenerative diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.0 | Apoptosis induction |

| MCF7 (Breast) | 20.5 | Cell cycle arrest |

| HeLa (Cervical) | 18.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several resistant strains of bacteria. The antibacterial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate a promising application in treating infections caused by multidrug-resistant bacteria .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was tested against various cell lines using MTT assays, demonstrating dose-dependent inhibition of cell viability.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of the compound against clinical isolates of resistant bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide serves as an important building block in organic synthesis. Its structure allows for the exploration of new reaction mechanisms and pathways. The compound can undergo various chemical reactions:

- Oxidation : The furan rings can be oxidized to form furanones.

- Reduction : The oxazole ring can be reduced under specific conditions.

- Substitution : The compound can participate in nucleophilic and electrophilic substitution reactions.

These reactions enable the formation of derivatives that may exhibit enhanced properties or novel functionalities, making this compound valuable in synthetic organic chemistry .

Biological Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that oxazole derivatives can be effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds similar to this one have demonstrated activity against Staphylococcus aureus and Mycoplasma species .

Anticancer Properties

The anticancer potential of this compound has been a significant focus of research. Various studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase pathways. For example, compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer cell lines . A summary of some relevant findings is presented in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| 5b | U937 | 0.75 | Caspase activation leading to programmed cell death |

Medicinal Applications

Drug Development

The therapeutic potential of this compound extends into drug development. Its derivatives are being investigated as enzyme inhibitors and receptor modulators. For instance, some studies suggest that oxazole derivatives can inhibit tyrosinase activity, which is relevant for conditions such as hyperpigmentation .

Industrial Applications

Material Science

In the industrial sector, this compound can be utilized in the development of new materials such as polymers and coatings due to its chemical stability and reactivity. The unique structural features of this compound allow it to be incorporated into various polymeric systems for enhanced performance .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Insights

However, the absence of aromatic or heteroaromatic substituents (e.g., imidazole in SKL2001) may limit its interaction with specific protein targets such as β-catenin in Wnt signaling . SKL2001’s imidazole-containing side chain enables cell permeability and direct binding to Axin, stabilizing β-catenin and activating Wnt pathways. This highlights the critical role of nitrogen-rich substituents in mediating protein interactions .

Physicochemical Properties :

- The target compound’s smaller size (MW = 220.23) and simpler substituent may result in higher solubility in polar solvents compared to analogs like Ceapin-A7 (MW ≈ 493.38) or the phenylpyrimidine derivative (MW = 346.34).

Biological Activity: Ceapin-A7 specifically inhibits ATF6α, a UPR regulator, demonstrating how bulky electron-withdrawing groups (e.g., -CF3) can fine-tune selectivity for stress-response pathways . Triazole-thioacetamide analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide) exhibit anti-exudative activity in rodent models, suggesting that sulfur-containing modifications could expand therapeutic utility .

Research Implications and Gaps

- The target compound’s biological profile remains underexplored, but its structural simplicity makes it a valuable scaffold for derivatization. For example, introducing imidazole or pyrimidine groups could enhance target engagement, as seen in SKL2001 and the phenylpyrimidine analog .

- Contradictions in activity: While SKL2001 is a Wnt agonist, other oxazole-carboxamides (e.g., Ceapin-A7) target unrelated pathways, underscoring the diversity of this chemical class.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide?

- The compound can be synthesized via multi-step organic reactions, including cyclization of oxazole precursors and subsequent functionalization. For instance, structurally analogous oxazole derivatives are synthesized using acylation and coupling reactions with furan-containing building blocks like 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetic acid . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield improvement.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- 1H/13C NMR confirms substituent positions via chemical shifts (e.g., furan protons at δ 6.3–7.4 ppm, oxazole carbons at δ 150–160 ppm). IR identifies carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z). Cross-referencing with analogs (e.g., methoxy-substituted oxazoles) ensures structural fidelity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) screen for anticancer potential, as seen in structurally related N-aryl oxazole derivatives . Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) can be guided by the compound’s resemblance to known pharmacophores. Dose-response curves and IC50 calculations are essential for potency assessment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases), prioritizing residues critical for binding. MD simulations assess stability of ligand-receptor complexes over time .

Q. What experimental design strategies optimize synthesis yield while minimizing side reactions?

- Factorial Design (DoE) identifies key variables (e.g., catalyst loading, temperature) and their interactions. For example, a 2³ factorial matrix (temperature, solvent polarity, reaction time) reduces trials while maximizing information. Statistical tools (ANOVA) validate significance of factors .

Q. How do structural modifications (e.g., substituent variation) alter biological activity?

- SAR studies compare analogs (e.g., replacing N-propyl with bulkier alkyl groups or varying furan substituents). For instance, methoxy groups on phenyl rings in related oxazoles enhance membrane permeability and target engagement . Assays must control variables (e.g., solubility, logP) to isolate electronic/steric effects .

Q. How should contradictory data (e.g., inconsistent IC50 values across assays) be resolved?

- Methodological cross-validation : Replicate assays under standardized conditions (e.g., cell line authenticity, serum-free media). Meta-analysis of published analogs (e.g., furan-oxazole hybrids) identifies trends in bioactivity. Contradictions may arise from off-target effects or assay sensitivity thresholds, necessitating orthogonal assays (e.g., SPR for binding kinetics) .

Methodological Resources

- Synthetic Optimization : Refer to ICReDD’s computational-experimental workflow for reaction path prediction .

- Data Analysis : Use CRDC classifications (e.g., RDF2050112 for reactor design) to align with engineering best practices .

- Contradiction Resolution : Apply comparative frameworks from political science (e.g., variable isolation, context mapping) to experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.